N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide
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Overview
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes an isothiazolidinone ring with a sulfone group and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide typically involves the following steps:
Formation of the Isothiazolidinone Ring: The isothiazolidinone ring is synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent under controlled conditions.
Coupling with Benzamide: The intermediate is then coupled with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The isothiazolidinone ring and the benzamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dihydroxybenzamide
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzamide
Uniqueness
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide is unique due to the presence of both the isothiazolidinone ring with a sulfone group and the dimethoxybenzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-15-8-9-16(17(12-15)25-2)18(21)19-13-4-6-14(7-5-13)20-10-3-11-26(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZJKAXYMKWDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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